

history of Louis Pasteur's discovery of chirality using tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tartrate ion

Cat. No.: B1199692

[Get Quote](#)

An In-Depth Technical Guide on the History of Louis Pasteur's Discovery of Chirality using Tartrate

Introduction

The discovery of molecular chirality, a fundamental concept in stereochemistry, represents a pivotal moment in the history of science. It was Louis Pasteur's meticulous investigation into the crystalline structure of tartrate salts in 1848 that unveiled the three-dimensional nature of molecules and its profound implications for their properties.[\[1\]](#)[\[2\]](#) This technical guide provides a detailed exploration of Pasteur's experiments, the logical framework of his discovery, and the lasting impact of his work on modern science, particularly in the realm of drug development.

The Scientific Conundrum: Tartaric and Racemic Acids

In the early 19th century, chemists were faced with a perplexing puzzle. Two forms of acid derived from the sediments of wine fermentation, tartaric acid and racemic acid, appeared to be chemically identical in terms of composition and reactivity.[\[3\]](#)[\[4\]](#) However, they exhibited a crucial difference: a solution of tartaric acid rotated the plane of polarized light, a phenomenon known as optical activity, whereas a solution of racemic acid did not.[\[2\]](#)[\[5\]](#) This discrepancy could not be explained by the existing understanding of chemical compounds. The optical property of tartaric acid was first observed by Jean-Baptiste Biot in 1832, who determined it was dextrorotatory, meaning it rotated polarized light to the right.[\[2\]](#)[\[6\]](#)

Pasteur's Groundbreaking Investigation

At the age of 25, Louis Pasteur embarked on a study of the crystalline forms of tartrate salts to understand this anomaly.[\[4\]](#)[\[7\]](#) His work, which would lay the foundation for stereochemistry, was characterized by careful observation and brilliant deduction.[\[2\]](#)

Observation of Hemihedrism

Pasteur began by examining the crystals of various tartrate salts. He noted that crystals of the optically active sodium ammonium tartrate displayed hemihedral facets, meaning they had small, asymmetric faces that made the crystals themselves asymmetric.[\[3\]](#)[\[8\]](#) Upon careful inspection, he observed that all the crystals of this salt were identical in their asymmetry.[\[7\]](#)

His pivotal moment came when he turned his attention to the crystals of the optically inactive sodium ammonium racemate. He discovered that this salt produced a mixture of two distinct types of crystals.[\[2\]](#)[\[4\]](#) Crucially, these two crystal forms were non-superimposable mirror images of each other.[\[1\]](#)[\[9\]](#)

Experimental Protocol: Manual Resolution of Racemic Acid Crystals

The following protocol outlines the groundbreaking experiment Pasteur performed, which constituted the first-ever manual resolution of a racemic mixture.[\[2\]](#)[\[5\]](#)

Objective: To separate the two enantiomeric crystal forms from a solution of sodium ammonium racemate.

Materials:

- Sodium ammonium racemate
- Water
- Beaker or flask for dissolution
- Evaporating dish
- Microscope or magnifying glass

- Fine-tipped tweezers

Methodology:

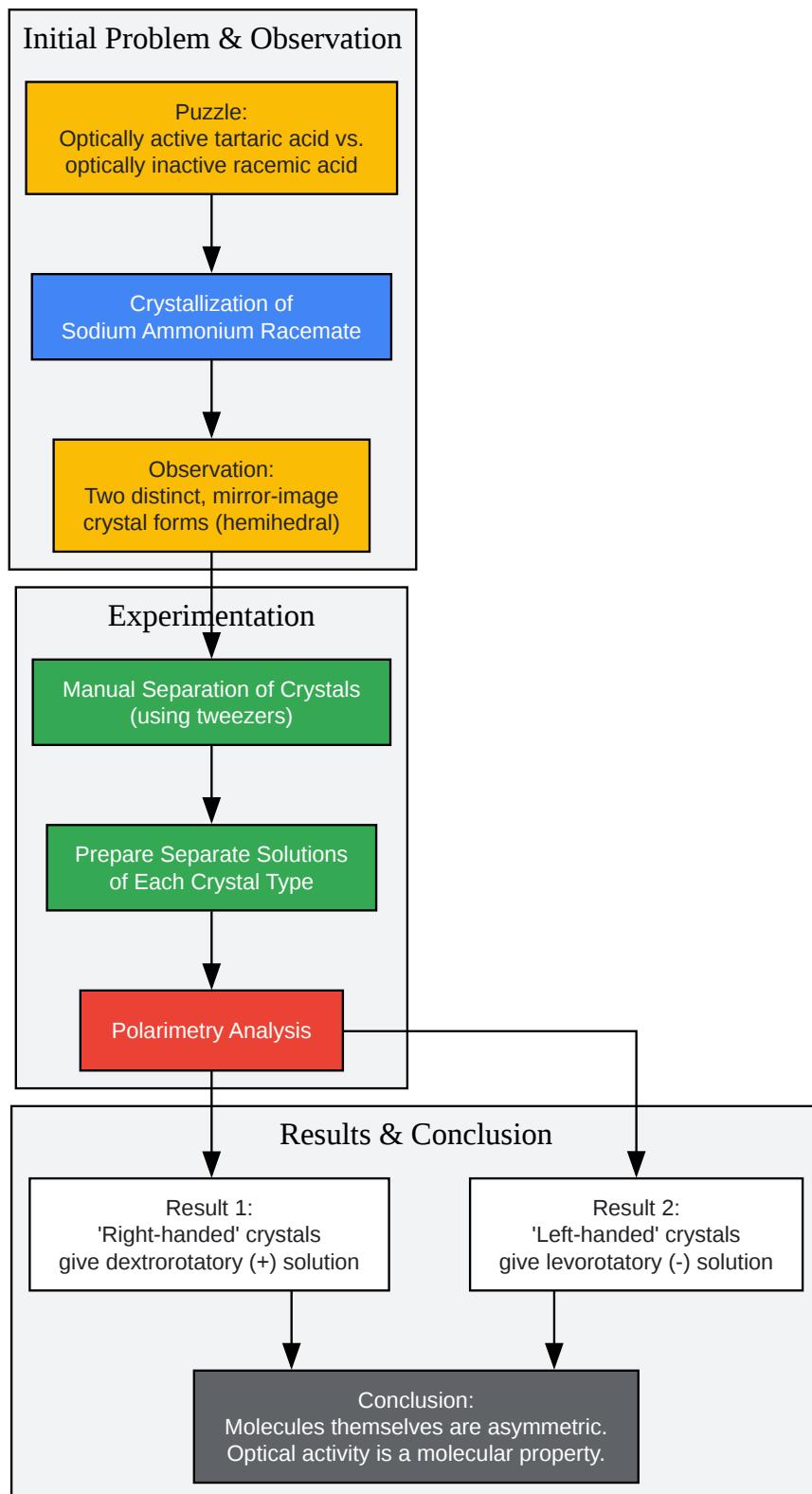
- Preparation of Solution: A concentrated aqueous solution of sodium ammonium racemate was prepared.
- Crystallization: The solution was allowed to evaporate slowly at a temperature below 28°C. [8][9] This slow evaporation encouraged the formation of well-defined crystals.
- Observation: As crystals formed, Pasteur meticulously examined them under a magnifying glass. He identified the presence of two crystal forms distinguished by the orientation of their hemihedral facets, recognizing them as mirror images.[4][9]
- Manual Separation: With steady hands and sharp tweezers, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals into two distinct piles.[2][3]
- Analysis of Separated Crystals: He then prepared separate aqueous solutions of each crystal type.
- Polarimetry: Each solution was analyzed using a polarimeter to measure its effect on plane-polarized light.

The Revelation: Molecular Dissymmetry

The results of Pasteur's polarimetry were astounding. He found that the solution of one type of crystal rotated polarized light to the right (dextrorotatory), identical to the natural tartaric acid.[2][3] The solution of the mirror-image crystals rotated light to the left (levorotatory) by the exact same magnitude.[10] When he prepared a 50:50 mixture of the two solutions, the optical activity was canceled out, and the resulting solution was inactive, just like the original racemic acid.[4][10]

This led Pasteur to a revolutionary conclusion: the optical activity was not just a property of the crystal's overall shape but was intrinsic to the molecules themselves.[3] He proposed that the molecules existed in two asymmetric, non-superimposable mirror-image forms, a concept he termed "dissymmetry," now known as chirality.[7] The racemic acid was optically inactive because it was an equal mixture of these two opposing forms.[5]

Quantitative Data: Optical Rotation of Tartaric Acid

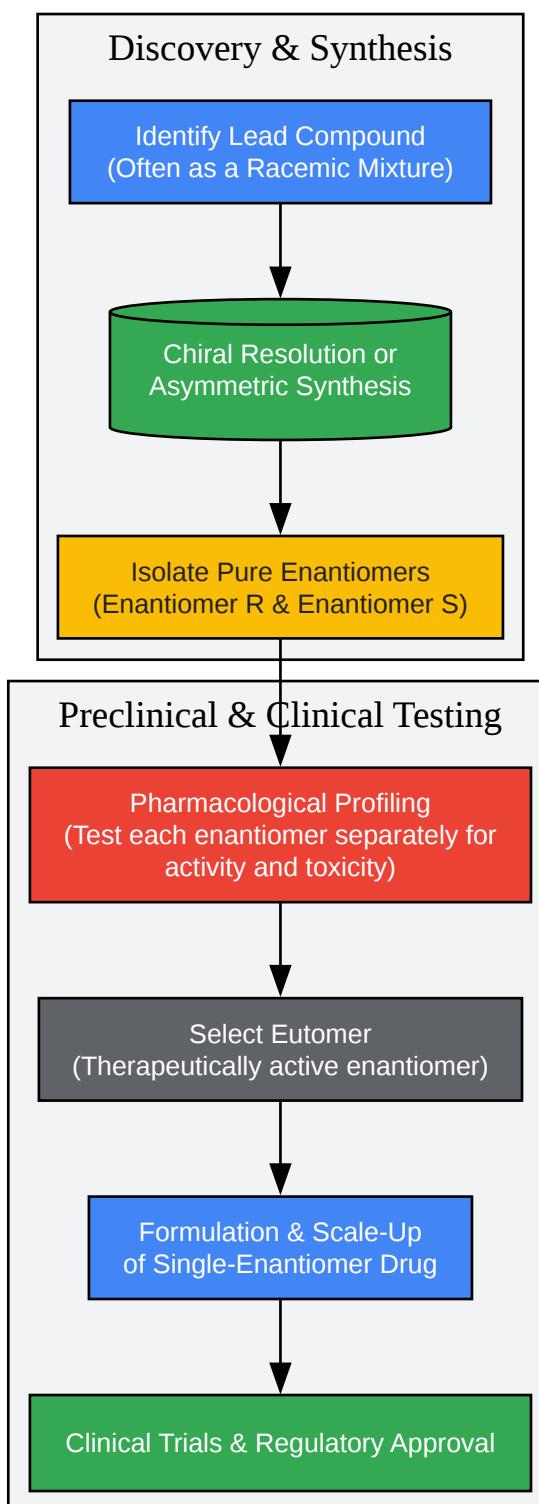

The specific rotation is a standardized measure of a compound's optical activity. For the enantiomers of tartaric acid, the values are equal in magnitude but opposite in sign.

Sample	Configuration	Specific Rotation $[\alpha]$
Dextrorotatory Tartaric Acid	(2R,3R)	+12° [11]
Levorotatory Tartaric Acid	(2S,3S)	-12° [11]
Racemic Mixture	50:50 mix of (2R,3R) and (2S,3S)	0° [11]
Meso-tartaric acid	(2R,3S)	0° [12]

Note: Meso-tartaric acid is an achiral diastereomer of tartaric acid and is optically inactive due to an internal plane of symmetry.

Visualizing Pasteur's Discovery and Its Legacy

The logical progression of Pasteur's work and its impact on modern science can be visualized through structured diagrams.


[Click to download full resolution via product page](#)

Caption: Logical workflow of Pasteur's discovery of molecular chirality.

Implications for Modern Drug Development

Pasteur's discovery was not merely an academic curiosity; it established a fundamental principle that is critical for the pharmaceutical industry. Many drug molecules are chiral, and often only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect. The other enantiomer (the "distomer") can be inactive, less active, or, in the worst cases, responsible for adverse effects. The tragic example of thalidomide in the mid-20th century, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in pharmacology.

Modern drug development protocols, therefore, place a heavy emphasis on the synthesis and separation of single enantiomers to ensure the safety and efficacy of new medicines.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for modern chiral drug development.

Conclusion

Louis Pasteur's elegant and insightful experiments with tartrate crystals did more than just solve a contemporary chemical puzzle; they opened the door to the three-dimensional world of molecules. His discovery of molecular chirality and the first resolution of a racemic mixture were foundational to the field of stereochemistry.^[2] The principles he uncovered remain a cornerstone of chemical and biological sciences, fundamentally shaping our approach to designing and developing safe and effective pharmaceuticals. The legacy of his work is a testament to the power of meticulous observation and the courage to propose revolutionary ideas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ilnuovosaggiatore.sif.it [ilnuovosaggiatore.sif.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Louis Pasteur - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 4. Chemical Chirality | The Engines of Our Ingenuity [\[engines.egr.uh.edu\]](http://engines.egr.uh.edu)
- 5. Racemic acid - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 6. 8.1 Introduction – Chemical Bonding and Organic Chemistry [\[openintrochemistry.pressbooks.tru.ca\]](http://openintrochemistry.pressbooks.tru.ca)
- 7. crystal.flack.ch [crystal.flack.ch]
- 8. science.widener.edu [science.widener.edu]
- 9. 3.4 Pasteur's Discovery of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [\[psu.pb.unizin.org\]](http://psu.pb.unizin.org)
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- To cite this document: BenchChem. [history of Louis Pasteur's discovery of chirality using tartrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199692#history-of-louis-pasteur-s-discovery-of-chirality-using-tartrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com